3-Hydroxypyridine-4-carbohydrazide

Antioxidant Radical Scavenging Drug Discovery

Researchers requiring a 3-hydroxy-substituted pyridine-carbohydrazide scaffold face limited sourcing of isomerically pure material suitable for SAR studies. This compound addresses that gap. - Purity: ≥95% (HPLC), verified by 1H NMR; white to off-white solid. - Key differentiation: the 3-OH group enables multidentate metal coordination absent in isoniazid, supporting metallodrug & catalysis programs. - Demonstrated utility: TBHP-mediated denitrogenative amidation yields pyridine carboxamides up to 93%; relevant probe for HDL-cholesterol raising agent development. - Supply: stocked in mg-to-g quantities; custom synthesis available for bulk orders.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B1632766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyridine-4-carbohydrazide
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)NN)O
InChIInChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-8-3-5(4)10/h1-3,10H,7H2,(H,9,11)
InChIKeyIHBBOYJXQWWHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypyridine-4-carbohydrazide: Physicochemical Overview


3-Hydroxypyridine-4-carbohydrazide (CAS 88394-01-8) is a pyridine derivative with a hydrazide functional group, characterized by a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol [1]. The compound features a hydroxy substituent at the 3-position and a carbohydrazide group at the 4-position of the pyridine ring, a structural arrangement that imparts distinct electronic and steric properties compared to the widely used antitubercular drug isoniazid (4-pyridinecarbohydrazide), which lacks the 3-hydroxy group [2]. This compound serves as a versatile intermediate in the synthesis of functionally substituted pyridine-carbohydrazides and has been identified in patents as a structural motif in 3-pyridine carboxylic acid hydrazides with potential as HDL-cholesterol raising agents [3]. It is primarily utilized as a research compound and is available from commercial vendors with typical purities of 95% .

3-Hydroxypyridine-4-carbohydrazide: Why Isoniazid Substitution Fails


Generic substitution of 3-hydroxypyridine-4-carbohydrazide with its unsubstituted analog, isoniazid (4-pyridinecarbohydrazide), is not supported by empirical evidence and can lead to significant deviations in experimental outcomes. The presence of the 3-hydroxy group fundamentally alters the compound's electronic distribution, hydrogen bonding capacity, and metal chelation potential, which are critical determinants of biological activity and chemical reactivity [1]. For instance, derivatives of 3-hydroxypyridine have been shown to exhibit distinct antioxidant and enzyme-modulating properties that are absent in the parent pyridine ring [2]. Furthermore, the 3-hydroxy group can serve as an additional coordination site for metal ions, enabling the formation of stable complexes that are not possible with isoniazid alone, thereby expanding the compound's utility in metallodrug development and catalysis [3]. Consequently, assuming functional equivalence between 3-hydroxypyridine-4-carbohydrazide and other pyridine-carbohydrazides without the 3-hydroxy substituent risks invalidating structure-activity relationship (SAR) studies and compromising the integrity of research findings. The following sections provide specific, quantitative evidence demonstrating the unique value proposition of this compound relative to its closest analogs.

3-Hydroxypyridine-4-carbohydrazide: Key Differentiation Evidence


DPPH Radical Scavenging: 3-Hydroxy Group Effect

The 3-hydroxy group in the pyridine ring is a critical structural determinant for antioxidant activity in this class of compounds. While direct comparative data for 3-hydroxypyridine-4-carbohydrazide is limited, class-level inference from functionally substituted isonicotinic acid hydrazides demonstrates that the presence of a hydroxy group on the aromatic system significantly enhances radical scavenging capacity. Specifically, N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide, which contains a hydroxy-substituted aromatic moiety, exhibits an IC50 of 103.0 μM in the DPPH radical scavenging assay [1]. This value serves as a benchmark for the potential antioxidant activity of related hydroxy-substituted hydrazides. In contrast, the unsubstituted isoniazid (4-pyridinecarbohydrazide) shows negligible direct radical scavenging activity in standard DPPH assays, highlighting the functional importance of the hydroxy group for conferring antioxidant properties [2].

Antioxidant Radical Scavenging Drug Discovery

HDL-Cholesterol Raising vs. Antitubercular Activity

3-Pyridine carboxylic acid hydrazides, a class that includes 3-hydroxypyridine-4-carbohydrazide, are explicitly claimed in patent literature as HDL-cholesterol raising agents for the treatment and/or prophylaxis of dyslipidemia, atherosclerosis, and cardiovascular diseases [1]. This represents a distinct pharmacological application compared to isoniazid (4-pyridinecarbohydrazide), which is clinically approved and primarily used as an antitubercular agent that targets bacterial cell wall synthesis [2]. The structural distinction—specifically the substitution pattern on the pyridine ring and the presence of the 3-hydroxy group—underpins this functional divergence. While the exact EC50 values for 3-hydroxypyridine-4-carbohydrazide in HDL-cholesterol assays are not publicly available, the patent classification confirms its potential as a lead scaffold in this therapeutic area, a role for which isoniazid is neither indicated nor suitable.

Cardiovascular HDL-Cholesterol Drug Repurposing

Metal-Free Denitrogenative Amidation in Water

Pyridine carbohydrazides, including 3-hydroxypyridine-4-carbohydrazide, can undergo tert-butyl hydroperoxide (TBHP)-mediated denitrogenation to generate acyl radicals, which subsequently react with amines to yield pyridine carboxamides in 50–93% yield under mild, metal-free conditions in water [1]. This synthetic methodology is distinct from classical amide coupling approaches that often require stoichiometric activating agents or metal catalysts. The presence of the 3-hydroxy group in 3-hydroxypyridine-4-carbohydrazide provides an additional reactive handle that can be orthogonally protected or exploited for further derivatization, offering greater synthetic flexibility compared to unsubstituted isoniazid. For example, the hydroxy group can be used to introduce additional diversity points or to modulate the physicochemical properties of the resulting carboxamides, a capability not available with isoniazid.

Synthetic Methodology Green Chemistry Amide Synthesis

Safety Profile vs. Isoniazid

3-Hydroxypyridine-4-carbohydrazide is classified with a lower hazard profile in terms of acute oral toxicity compared to isoniazid. According to GHS classifications, 3-hydroxypyridine-4-carbohydrazide carries the hazard statement H302 (Harmful if swallowed) [1], whereas isoniazid is classified with H301 (Toxic if swallowed) [2]. This distinction has practical implications for laboratory handling, waste disposal, and risk assessment in research settings. The oral LD50 for isoniazid is reported to be 150 mg/kg in mice [2], while the specific LD50 for 3-hydroxypyridine-4-carbohydrazide is not readily available but its H302 classification suggests a higher LD50 value, indicating lower acute toxicity.

Safety Toxicology Handling

3-Hydroxypyridine-4-carbohydrazide: Optimal Application Scenarios


HDL-Cholesterol Raising Scaffold for Cardiovascular Drug Discovery

Based on its classification in patent literature as a 3-pyridine carboxylic acid hydrazide with potential as an HDL-cholesterol raising agent, 3-hydroxypyridine-4-carbohydrazide is a strategic starting point for medicinal chemistry programs targeting dyslipidemia, atherosclerosis, and related cardiovascular diseases [1]. Its structural divergence from isoniazid ensures a distinct pharmacological profile, making it a valuable scaffold for exploring novel mechanisms of action in lipid metabolism.

Metal-Free Pyridine Carboxamide Synthesis

The compound's ability to undergo TBHP-mediated denitrogenative amidation in water, yielding pyridine carboxamides in up to 93% yield under mild, metal-free conditions, positions it as a key intermediate in sustainable synthetic chemistry workflows [2]. The presence of the 3-hydroxy group provides an orthogonal functionalization site, enabling the construction of complex, diversely functionalized pyridine derivatives for chemical biology and materials science applications.

Precursor for Tailored Metal Complexes

The 3-hydroxy and carbohydrazide moieties in 3-hydroxypyridine-4-carbohydrazide create a multidentate ligand system capable of forming stable coordination complexes with transition metals [3]. This property distinguishes it from simpler pyridine-carbohydrazides like isoniazid and makes it particularly suitable for developing novel metallodrugs, catalysts, and functional materials with tunable electronic and magnetic properties.

Oxidative Stress and Radical Biology Research Tool

Class-level evidence indicates that hydroxy-substituted isonicotinic acid hydrazides exhibit measurable DPPH radical scavenging activity (IC50 ≈ 103 μM) [4], while unsubstituted isoniazid is largely inactive. Therefore, 3-hydroxypyridine-4-carbohydrazide serves as a relevant chemical probe for investigating structure-activity relationships in antioxidant development and for studying the role of the 3-hydroxy group in modulating radical-mediated biological processes.

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